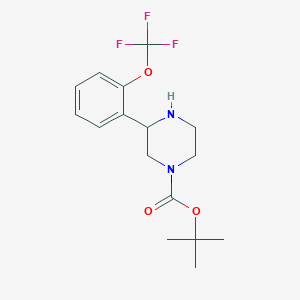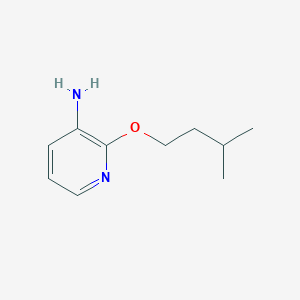
1,3-Dioxoisoindolin-2-YL tetrahydro-2H-thiopyran-4-carboxylate 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1,1-dioxo-1lambda6-thiane-4-carboxylate is a complex organic compound that belongs to the class of phthalimides These compounds are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1,1-dioxo-1lambda6-thiane-4-carboxylate typically involves the condensation of phthalic anhydride with a primary amine, followed by further functionalization to introduce the thiane moiety. The reaction conditions often require the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction. The process may also involve steps such as esterification and cyclization to achieve the final product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1,1-dioxo-1lambda6-thiane-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide, potassium carbonate in acetone.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1,1-dioxo-1lambda6-thiane-4-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or modulator, affecting various biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Mécanisme D'action
The mechanism of action of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1,1-dioxo-1lambda6-thiane-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways, affecting processes such as cell proliferation, apoptosis, and inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoate
- Methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate
- 2-(2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]amino}ethyl)-1H-isoindole-1,3(2H)-dione
Uniqueness
The uniqueness of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1,1-dioxo-1lambda6-thiane-4-carboxylate lies in its dual functional groups, which provide a versatile platform for chemical modifications and applications.
Propriétés
Formule moléculaire |
C14H13NO6S |
|---|---|
Poids moléculaire |
323.32 g/mol |
Nom IUPAC |
(1,3-dioxoisoindol-2-yl) 1,1-dioxothiane-4-carboxylate |
InChI |
InChI=1S/C14H13NO6S/c16-12-10-3-1-2-4-11(10)13(17)15(12)21-14(18)9-5-7-22(19,20)8-6-9/h1-4,9H,5-8H2 |
Clé InChI |
LZZPKYATEBJVBH-UHFFFAOYSA-N |
SMILES canonique |
C1CS(=O)(=O)CCC1C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tert-butyl 3-({methyl[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]amino}methyl)azetidine-1-carboxylate](/img/structure/B13567913.png)


![(Cyclohexylmethyl)[(thiophen-3-yl)methyl]aminehydrochloride](/img/structure/B13567937.png)






![Imidazo[1,2-c]quinazolin-5-amine](/img/structure/B13567994.png)
![1-Ethyl-3-methyl-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[1,2-a]pyrazine](/img/structure/B13567996.png)
